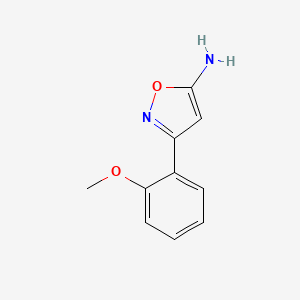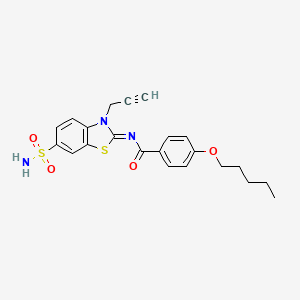![molecular formula C9H14Cl2N2O2 B2684891 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171591-14-2](/img/structure/B2684891.png)
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H12N2O2•2HCl and a molecular weight of 253.13 .
Synthesis Analysis
The synthesis of “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” involves the use of 2-Aminopyridine and Butyl acrylate .Molecular Structure Analysis
The InChI code for “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is 1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H .Physical And Chemical Properties Analysis
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a powder at room temperature . It has a molecular weight of 253.13 .Aplicaciones Científicas De Investigación
Herbicidal Activity
The compound has been used in the design and synthesis of derivatives with robust herbicidal activity . These derivatives have shown superior herbicidal activities against broadleaf and monocotyledon weeds . The compound’s derivatives, such as 6a, 7b, and 8d, have exhibited excellent herbicidal activities and high crop safety .
Protoporphyrinogen Oxidase (PPO) Inhibitors
The compound has been used in the development of Protoporphyrinogen Oxidase (PPO) inhibitors . PPO inhibitors are a class of herbicides that inhibit the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll .
Anti-Fibrosis Activity
Derivatives of the compound have been synthesized and evaluated for their anti-fibrosis activity . These derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q, in particular, have shown the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Collagen Expression Inhibition
Compounds 12m and 12q, derivatives of the compound, have effectively inhibited the expression of collagen . This suggests their potential use in the treatment of fibrotic diseases, where excessive collagen deposition is a key pathological feature .
Hydroxyproline Content Reduction
Compounds 12m and 12q have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction suggests a decrease in collagen synthesis .
6. Potential Development into Novel Anti-Fibrotic Drugs Given their anti-fibrotic activities, compounds 12m and 12q might be developed into novel anti-fibrotic drugs . This could have significant implications for the treatment of fibrotic diseases .
Safety and Hazards
Propiedades
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSTHZUYCSDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)

![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)


![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)

![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)
![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)